

Technical Guide: (2S)-2-(Methylamino)propan-1-OL (CAS: 40916-73-2)

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Compound of Interest

Compound Name: (2S)-2-(Methylamino)propan-1-OL

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S)-2-(Methylamino)propan-1-ol, also known by its synonym (S)-N-methylalaninol, is a chiral amino alcohol with the CAS number 40916-73-2. Structurally derived from the natural amino acid L-alanine, this compound serves as a critical and versatile chiral building block in modern organic synthesis. Its stereochemically defined structure, featuring both a primary alcohol and a secondary amine, makes it a valuable precursor and chiral auxiliary in the asymmetric synthesis of complex, biologically active molecules. The precise (S)-configuration of its stereocenter is frequently essential for imparting the desired pharmacological activity in the final target compounds.[1]

This technical guide provides an in-depth overview of the chemical properties, synthesis, and applications of **(2S)-2-(Methylamino)propan-1-ol**, with a focus on its role in asymmetric synthesis. Detailed experimental protocols and structured data are presented to facilitate its use in research and development.

Chemical and Physical Properties

(2S)-2-(Methylamino)propan-1-ol is a clear, light-colored liquid at room temperature. A summary of its key physical and chemical properties is provided in the table below.



Property	Value	Source(s)
CAS Number	40916-73-2	[2]
Molecular Formula	C ₄ H ₁₁ NO	[2]
Molecular Weight	89.14 g/mol	[1][2]
IUPAC Name	(2S)-2-(methylamino)propan-1- ol	[2]
Synonyms	(S)-N-methylalaninol, (S)-2- (Methylamino)-1-propanol	[1]
Appearance	Clear, light-colored liquid	-
Boiling Point	73 °C @ 11 Torr	ChemicalBook
Density	0.880 ± 0.06 g/cm ³ (Predicted)	ChemicalBook
рКа	14.77 ± 0.10 (Predicted)	ChemicalBook
SMILES	CNINVALID-LINKCO	[2]
InChI Key	PXWASTUQOKUFKY- BYPYZUCNSA-N	[1]

Synthesis

The synthesis of **(2S)-2-(Methylamino)propan-1-ol** typically starts from the readily available chiral precursor, L-alanine. The process involves two main steps: the reduction of the carboxylic acid group to a primary alcohol, followed by the N-methylation of the primary amine.

Synthesis of the Precursor: (S)-2-Aminopropan-1-ol (L-Alaninol)

A common method for the synthesis of L-alaninol is the reduction of L-alanine using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[3][4]

Experimental Protocol: Reduction of L-Alanine to L-Alaninol[3]

Materials:



- L-Alanine (20 g, 0.22 mol)
- Lithium aluminum hydride (17 g, 0.43 mol)
- Dry Tetrahydrofuran (THF) (600 ml)
- Saturated potassium carbonate solution (~100 ml)
- Argon atmosphere
- Ice/water bath
- Procedure:
 - Suspend lithium aluminum hydride in dry THF under an argon atmosphere in a flask cooled in an ice/water bath (0 °C).
 - Add solid L-alanine in small portions to the suspension.
 - After the addition is complete, slowly heat the mixture to reflux and maintain for 12-16 hours (overnight).
 - Cool the reaction mixture in an ice/water bath.
 - Very slowly and cautiously add a saturated aqueous solution of potassium carbonate to quench the excess LiAlH₄.
 - Filter the resulting mixture to remove the aluminum salts.
 - Remove the solvent (THF) from the filtrate under reduced pressure.
 - Distill the residue under high vacuum to yield pure (S)-2-aminopropan-1-ol.
- Expected Yield: Approximately 77% (12.7 g).

N-methylation of (S)-2-Aminopropan-1-ol

While a specific detailed protocol for the N-methylation of L-alaninol to **(2S)-2- (Methylamino)propan-1-ol** is not readily available in the searched literature, a general



approach for the N-methylation of amino acids can be adapted. One common method involves reductive amination.

Conceptual Experimental Protocol: N-methylation via Reductive Amination

Materials:

- (S)-2-Aminopropan-1-ol
- Formaldehyde (aqueous solution)
- Reducing agent (e.g., sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation)
- Suitable solvent (e.g., methanol, water)
- Acid for pH adjustment (e.g., formic acid or acetic acid)

Procedure:

- Dissolve (S)-2-aminopropan-1-ol in a suitable solvent.
- Add an equimolar amount of formaldehyde. The primary amine will react with formaldehyde to form an intermediate imine or iminium ion.
- Add the reducing agent portion-wise while monitoring the reaction temperature.
- Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or GC-MS).
- Perform an appropriate work-up, which may involve pH adjustment, extraction with an organic solvent, and drying of the organic layer.
- Purify the crude product by distillation under reduced pressure to obtain (2S)-2-(Methylamino)propan-1-ol.

Applications in Asymmetric Synthesis



The primary application of **(2S)-2-(Methylamino)propan-1-ol** is as a chiral auxiliary. A chiral auxiliary is a molecule that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary can be cleaved and ideally recycled.[1][5]

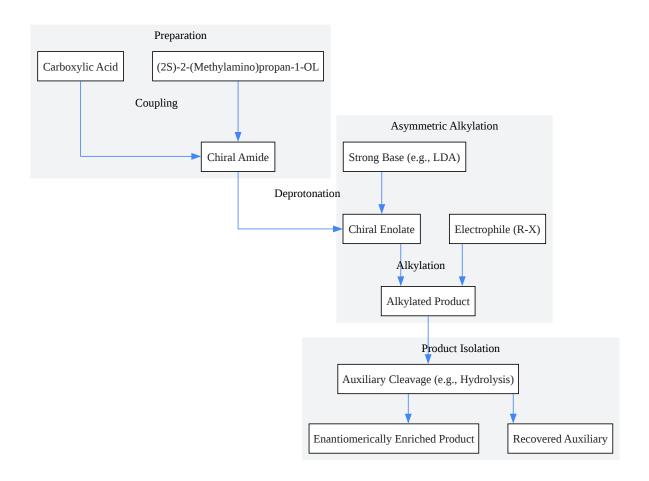
Asymmetric Alkylation

(2S)-2-(Methylamino)propan-1-ol can be used to direct the diastereoselective alkylation of enolates.[1] The general workflow is as follows:

- Amide Formation: The chiral amino alcohol is first reacted with a carboxylic acid to form a chiral amide.
- Enolate Formation: The amide is then treated with a strong, non-nucleophilic base (e.g., LDA) to form a chiral enolate. The stereocenter on the amino alcohol backbone shields one face of the enolate.
- Alkylation: The enolate is then reacted with an electrophile (e.g., an alkyl halide). The
 electrophile preferentially attacks the less sterically hindered face of the enolate, leading to
 the formation of a new stereocenter with a high degree of stereocontrol.
- Auxiliary Cleavage: The chiral auxiliary is then cleaved from the alkylated product, typically by hydrolysis, to yield the desired enantiomerically enriched carboxylic acid derivative.

Experimental Workflow for Asymmetric Alkylation





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Caption: General workflow for asymmetric alkylation using a chiral auxiliary.

Biological Activity



There is limited publicly available information on the direct biological activity or signaling pathways of **(2S)-2-(Methylamino)propan-1-ol** itself. Its significance in drug development stems from its role as a chiral precursor to pharmacologically active molecules. The biological activity of its derivatives is an active area of research, with potential applications in modulating neurotransmitter systems.[1] For instance, it is a known precursor in the synthesis of d-pseudoephedrine, a sympathomimetic amine.[1]

Due to the lack of specific data on its interaction with biological pathways, a signaling pathway diagram cannot be provided at this time.

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of **(2S)-2- (Methylamino)propan-1-ol**. While a comprehensive public database of its spectra is not readily available, typical spectral features can be predicted based on its structure.

Spectroscopy	Expected Features	
¹ H NMR	Signals corresponding to the methyl group attached to the nitrogen, the other methyl group, the methine proton, the methylene protons of the alcohol, and the protons of the amine and hydroxyl groups. The chemical shifts and coupling patterns would be characteristic of the structure.	
¹³ C NMR	Four distinct carbon signals corresponding to the two methyl groups, the methine carbon, and the methylene carbon.	
IR Spectroscopy	Broad O-H and N-H stretching bands in the region of 3300-3500 cm ⁻¹ , C-H stretching bands just below 3000 cm ⁻¹ , and C-O and C-N stretching bands in the fingerprint region.	
A molecular ion peak corresponding to i Mass Spectrometry molecular weight (89.14 g/mol) and characteristic fragmentation patterns.		



Safety Information

(2S)-2-(Methylamino)propan-1-ol is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) from the supplier before use. General safety recommendations include wearing protective gloves, eye protection, and a lab coat. It should be used in a well-ventilated area.[2]

Conclusion

(2S)-2-(Methylamino)propan-1-OL is a valuable chiral building block in organic synthesis, primarily utilized as a chiral auxiliary to control the stereochemical outcome of reactions such as asymmetric alkylations. Its synthesis from L-alanine makes it an accessible and important tool for the preparation of enantiomerically pure compounds, particularly in the field of drug development. While information on its direct biological activity is scarce, its role as a precursor to pharmacologically active molecules underscores its importance in medicinal chemistry. Further research into its applications and the development of detailed, publicly available spectroscopic and reaction data will undoubtedly enhance its utility for the scientific community.

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